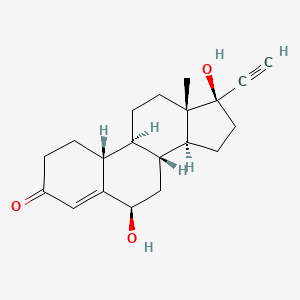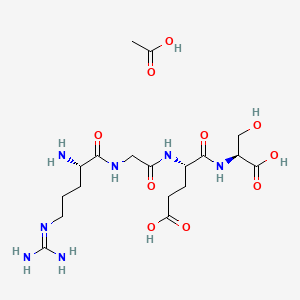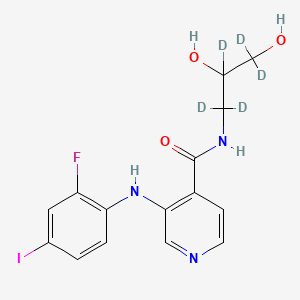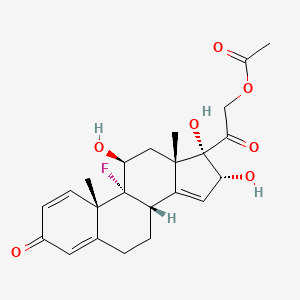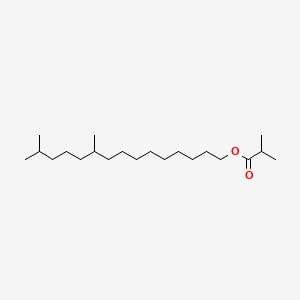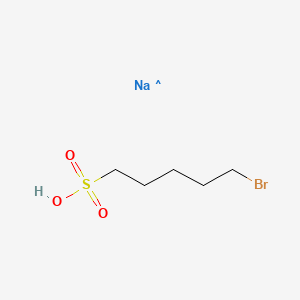
5-Bromo-1-pentanesulfonic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-pentanesulfonic Acid Sodium Salt: is an aliphatic biochemical compound with the molecular formula C5H10BrNaO3S and a molecular weight of 253.09 g/mol . It is widely used in organic synthesis and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-1-pentanesulfonic Acid Sodium Salt involves the reaction of sodium sulfite with bromopentane. The mixture is heated to a temperature range of 190 to 210 degrees Celsius and maintained for 10 to 20 hours . After the reaction, the product is cooled and subjected to low-temperature quick freezing, followed by drying in a centrifugal machine .
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for mass production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1-pentanesulfonic Acid Sodium Salt can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under aqueous conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: The major products include various substituted pentanesulfonic acids.
Oxidation Reactions: The products depend on the specific conditions but may include sulfonic acid derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-1-pentanesulfonic Acid Sodium Salt is used as a reagent in organic synthesis for the preparation of various organic compounds, including sulfur-containing ketones, alcohols, and amides .
Biology and Medicine: In proteomics research, the compound is used for the analysis and identification of proteins. It helps in the separation and purification of proteins in complex mixtures .
Industry: The compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-1-pentanesulfonic Acid Sodium Salt involves its ability to participate in nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom, leading to the formation of new compounds . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- 1-Pentanesulfonic Acid Sodium Salt
- 5-Chloro-1-pentanesulfonic Acid Sodium Salt
- 5-Iodo-1-pentanesulfonic Acid Sodium Salt
Comparison: 5-Bromo-1-pentanesulfonic Acid Sodium Salt is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts . The bromine atom also influences the compound’s solubility and reactivity, making it suitable for specific applications in organic synthesis and proteomics research .
Properties
InChI |
InChI=1S/C5H11BrO3S.Na/c6-4-2-1-3-5-10(7,8)9;/h1-5H2,(H,7,8,9); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGFVQCJAWZSFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CCBr.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747229 |
Source


|
| Record name | PUBCHEM_71314264 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55788-45-9 |
Source


|
| Record name | 1-Pentanesulfonic acid, 5-bromo-, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55788-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PUBCHEM_71314264 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

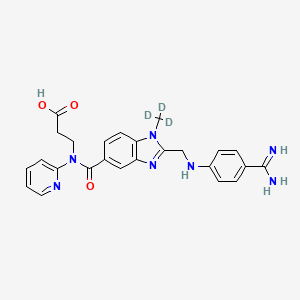
![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)
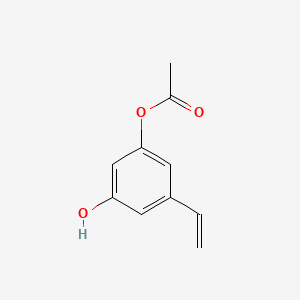
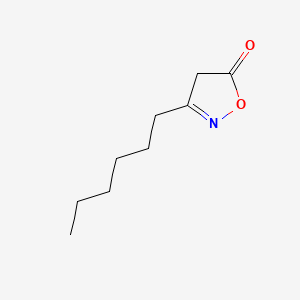
![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B588032.png)
